

6-Chloro-3-methylisoquinoline chemical properties

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Compound of Interest

Compound Name: **6-Chloro-3-methylisoquinoline**

Cat. No.: **B080495**

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An In-depth Technical Guide to the Chemical Properties of **6-Chloro-3-methylisoquinoline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-methylisoquinoline is a substituted isoquinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The isoquinoline scaffold is a core component of numerous biologically active compounds, and the presence of chloro and methyl substituents can profoundly influence a molecule's physicochemical properties and biological activity.^{[1][2]} This document provides a comprehensive overview of the chemical properties, spectroscopic profile, plausible synthetic routes, and potential biological activities of **6-Chloro-3-methylisoquinoline**, serving as a foundational resource for researchers in the field.

Core Chemical Properties

6-Chloro-3-methylisoquinoline possesses a defined set of physical and chemical properties that are crucial for its handling, characterization, and application in further research. While experimentally determined data for some properties are sparse, reliable predictions can be made based on its structure and data from similar compounds.

Physicochemical Data

The fundamental physicochemical properties of **6-Chloro-3-methylisoquinoline** are summarized in the table below. These values are essential for experimental design, including

solvent selection and reaction condition optimization.

Property	Value	Source
CAS Number	14123-76-3	[3]
Molecular Formula	C ₁₀ H ₈ ClN	[4] [5]
Molecular Weight	177.63 g/mol	[4] [6]
Appearance	(Predicted) White to off-white solid	
Solubility	Very slightly soluble in water (0.21 g/L at 25 °C, calculated)	[4]
Density	1.225 ± 0.06 g/cm ³ (at 20 °C, calculated)	[4]
LogP	3.19662 (Calculated)	[6]
Topological Polar Surface Area (TPSA)	12.89 Å ²	[6]

Structural Information

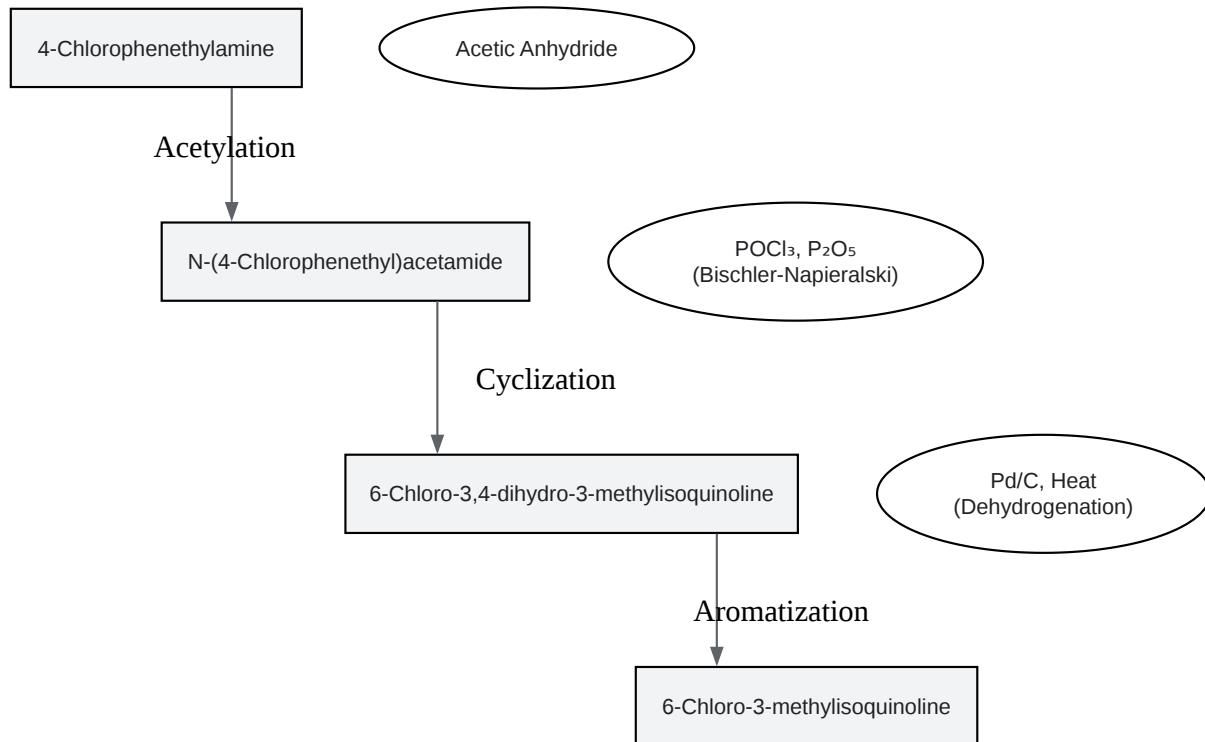
6-Chloro-3-methylisoquinoline features a bicyclic aromatic ring system, with a chlorine atom at the 6-position and a methyl group at the 3-position. The presence of the nitrogen atom in the isoquinoline ring system imparts basic properties and provides a site for potential coordination or hydrogen bonding. The chloro substituent, an electron-withdrawing group, and the methyl group, an electron-donating group, are expected to influence the electron density distribution within the aromatic system, thereby affecting its reactivity and interaction with biological targets. [\[7\]](#)

Synthesis and Reactivity

The synthesis of **6-Chloro-3-methylisoquinoline** can be approached through established methods for isoquinoline ring formation, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, starting from appropriately substituted precursors. [\[8\]](#)[\[9\]](#)[\[10\]](#)

Proposed Synthetic Pathway

A plausible synthetic route involves the cyclization of an N-acyl- β -phenethylamine derivative. The workflow below illustrates a potential pathway starting from 4-chlorophenethylamine.



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Caption: Proposed synthesis of **6-Chloro-3-methylisoquinoline**.

Experimental Protocol: Proposed Synthesis

Step 1: Acetylation of 4-Chlorophenethylamine

- In a round-bottom flask, dissolve 4-chlorophenethylamine (1.0 eq) in a suitable solvent such as dichloromethane.
- Cool the solution to 0 °C in an ice bath.

- Slowly add acetic anhydride (1.1 eq) dropwise while stirring.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(4-chlorophenethyl)acetamide.

Step 2: Bischler-Napieralski Cyclization

- To the crude N-(4-chlorophenethyl)acetamide (1.0 eq), add a dehydrating and cyclizing agent such as phosphorus oxychloride (POCl_3) or phosphorus pentoxide (P_2O_5) in an inert solvent like acetonitrile.^[9]
- Perform the addition at a controlled temperature, typically between 0-10 °C.^[9]
- After the addition, heat the mixture to reflux to drive the cyclization to completion, monitoring by TLC.^[9]
- Carefully quench the reaction mixture by pouring it onto crushed ice.
- Basify the solution with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent.
- Dry, filter, and concentrate the organic extracts to obtain the crude dihydroisoquinoline intermediate.

Step 3: Aromatization (Dehydrogenation)

- Dissolve the crude 6-chloro-3,4-dihydro-3-methylisoquinoline intermediate in a high-boiling inert solvent (e.g., toluene or xylene).
- Add a dehydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

- Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
- Cool the reaction mixture, filter off the catalyst through a pad of celite, and wash with the solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting crude **6-Chloro-3-methylisoquinoline** by column chromatography or recrystallization.

Spectroscopic Analysis

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **6-Chloro-3-methylisoquinoline**. Predicted data based on structurally similar compounds are presented below.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectra Acquisition

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).[12]
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[13][14]
- ^1H NMR Parameters: Acquire spectra at room temperature with a spectral width of \sim 16 ppm. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[11]
- ^{13}C NMR Parameters: Acquire spectra with proton decoupling over a spectral width of \sim 250 ppm.[11]

Predicted ^1H and ^{13}C NMR Data

Note: Predicted values are based on comparative analysis with 1-Chloro-3-methylisoquinoline and other related structures. Actual experimental values may vary.[11]

¹ H NMR (Predicted)	Chemical Shift (δ , ppm)	Multiplicity	Assignment
H-1	~8.0-8.2	s	Ar-H
H-4	~7.3-7.5	s	Ar-H
H-5	~8.0-8.2	d	Ar-H
H-7	~7.5-7.7	dd	Ar-H
H-8	~7.8-8.0	d	Ar-H
CH ₃	~2.5	s	Methyl

¹³ C NMR (Predicted)	Chemical Shift (δ , ppm)	Assignment
C-1	~152	Ar-C
C-3	~150	Ar-C
C-4	~119	Ar-CH
C-4a	~127	Ar-C
C-5	~130	Ar-CH
C-6	~135	Ar-C-Cl
C-7	~127	Ar-CH
C-8	~126	Ar-CH
C-8a	~136	Ar-C
CH ₃	~20	Methyl

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrum Acquisition

- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into the ion source of the mass spectrometer, often via Gas Chromatography (GC-MS).

MS) or direct infusion.[11][12]

- Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).[11]
- Data Analysis: Look for the molecular ion peak $[M]^+$ and the characteristic isotopic pattern for a chlorine-containing compound (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio).[11]

Predicted Mass Spectrometry Data

Ion	m/z (Predicted)	Notes
$[M]^+$	177 / 179	Molecular ion peak showing the 3:1 isotopic pattern for chlorine.[11]
$[M-\text{H}]^+$	176 / 178	Loss of a hydrogen radical.
$[M-\text{CH}_3]^+$	162 / 164	Loss of a methyl radical.
$[M-\text{Cl}]^+$	142	Loss of a chlorine radical.

Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectrum Acquisition

- Sample Preparation: For a solid sample, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[12]
- Data Acquisition: Record the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.[12]
- Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[15][16]

Predicted IR Spectral Data

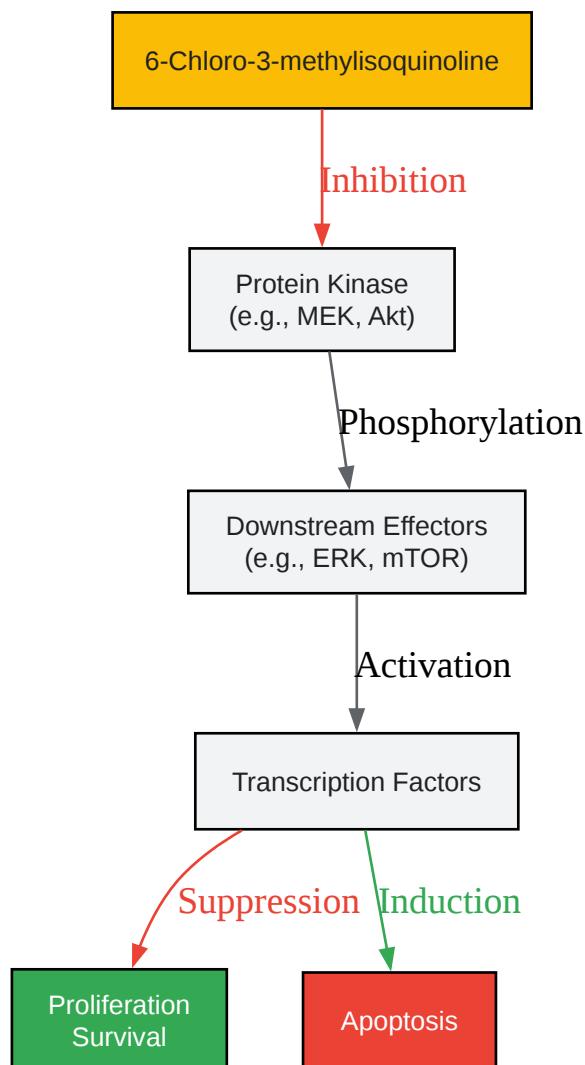
Functional Group	Wavenumber (cm ⁻¹ , Predicted)	Intensity
Aromatic C-H Stretch	3100-3000	Medium-Weak
Aliphatic C-H Stretch (CH ₃)	2980-2850	Medium-Weak
C=N Stretch	~1625	Medium
Aromatic C=C Stretch	~1580, 1470	Medium-Strong
C-Cl Stretch	~800-700	Strong

Potential Biological Activity and Experimental Investigation

The isoquinoline core is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer effects.^[1] The introduction of a chlorine atom can significantly enhance the biological profile of a molecule.^[7] While no specific biological data for **6-Chloro-3-methylisoquinoline** is publicly available, its structural similarity to other bioactive quinolines and isoquinolines suggests it may possess therapeutic potential.^[1]

Hypothesized Mechanism of Action

Many quinoline-based compounds exert their anticancer effects by intercalating with DNA or inhibiting key enzymes like topoisomerases or protein kinases involved in cell proliferation and survival pathways (e.g., MAPK/ERK or PI3K/Akt pathways).



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Caption: Hypothesized signaling pathway inhibition.

Experimental Protocol: Cell Viability (MTT) Assay

To investigate the potential cytotoxic effects of **6-Chloro-3-methylisoquinoline** on cancer cells, a standard MTT assay can be performed.[\[1\]](#)

Materials:

- Cancer cell line (e.g., HeLa, MCF-7)

- Culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- **6-Chloro-3-methylisoquinoline** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Positive control (e.g., Doxorubicin)

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]
- Compound Treatment: Prepare serial dilutions of **6-Chloro-3-methylisoquinoline** in culture medium. The final DMSO concentration should not exceed 0.5%.[1]
- Remove the old medium and add 100 μ L of the medium containing the test compound at various concentrations to the wells. Include vehicle control (DMSO) and positive control wells.
- Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator.[1]
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]
- Solubilization: Remove the medium and add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

6-Chloro-3-methylisoquinoline is a heterocyclic compound with well-defined physicochemical properties that can be synthesized through established organic chemistry reactions. Its structural features, particularly the presence of the isoquinoline core and chlorine substituent, make it a compound of interest for further investigation, especially in the context of drug discovery. The protocols and predicted data within this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this molecule.

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